(R)-selisistat

説明

特性

IUPAC Name |

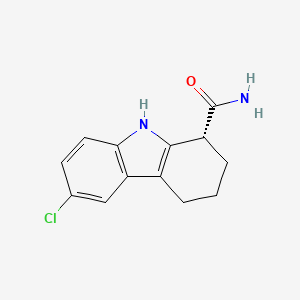

(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-3H2,(H2,15,17)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZYTVDVLBBXDL-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848193-69-1 | |

| Record name | Selisistat, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848193691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SELISISTAT, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4L745VB64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Selisistat: A Technical Guide to its Mechanism of Action as a SIRT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core mechanism of action of (R)-selisistat (also known as EX-527 or SEN0014196), a potent and selective inhibitor of Sirtuin 1 (SIRT1). This document details its biochemical interactions, downstream cellular effects, and the experimental methodologies used to elucidate its function, with a particular focus on its therapeutic potential in Huntington's Disease.

Core Mechanism of Action: Selective SIRT1 Inhibition

This compound is a small molecule that functions as a highly selective and potent inhibitor of SIRT1, a class III histone deacetylase (HDAC) that utilizes NAD+ as a cofactor.[1][2][3] The inhibitory action of selisistat is stereospecific, with the (S)-enantiomer being the active form, while the (R)-enantiomer is inactive.[1][4]

Biochemical studies have characterized selisistat as an uncompetitive inhibitor. This mode of inhibition indicates that selisistat binds most effectively to the enzyme-substrate complex, specifically after the formation of a bicyclic intermediate during the deacetylation reaction. By binding to this complex, selisistat prevents the completion of the deacetylation process, leading to an accumulation of acetylated SIRT1 substrates.

The primary molecular target of selisistat is the NAD+-dependent protein deacetylase sirtuin-1 (SIRT1). It exhibits significantly greater potency for SIRT1 compared to other sirtuin isoforms, such as SIRT2 and SIRT3, making it a valuable tool for studying the specific roles of SIRT1.

Quantitative Inhibition Data

The inhibitory potency of selisistat against sirtuin enzymes has been quantified across numerous studies. The half-maximal inhibitory concentration (IC50) values vary depending on the specific assay conditions, substrates, and enzyme preparations used. A summary of reported IC50 values is presented below.

| Target | IC50 (nM) | Selectivity vs. SIRT1 | Reference(s) |

| SIRT1 | 38 | - | |

| 98 | - | ||

| 123 | - | ||

| SIRT2 | 19,600 | >200-fold | |

| SIRT3 | 48,700 | >200-fold |

Key Signaling Pathways and Cellular Effects

The inhibition of SIRT1 by selisistat leads to the hyperacetylation of a multitude of downstream protein targets, thereby modulating their function and influencing various cellular pathways.

Huntington's Disease and Mutant Huntingtin (mHTT) Clearance

The primary therapeutic application of selisistat is in the treatment of Huntington's Disease (HD). The underlying hypothesis is that inhibiting SIRT1 enhances the clearance of the mutant huntingtin (mHTT) protein. SIRT1 is one of the few deacetylases known to target mHTT. By inhibiting SIRT1, selisistat promotes the acetylation of mHTT, which is believed to facilitate its degradation through the autophagy pathway. This selective clearance of the toxic mHTT protein represents a potential disease-modifying strategy for HD.

p53 Acetylation and DNA Damage Response

Selisistat treatment leads to an increase in the acetylation of the tumor suppressor protein p53, particularly in the context of DNA damage. Acetylation of p53 is a critical post-translational modification that enhances its stability and transcriptional activity, leading to the activation of downstream targets involved in cell cycle arrest and apoptosis. While this effect is well-documented, some studies suggest it may not always translate to altered cell survival.

Modulation of the NF-κB Pathway

Selisistat has been shown to inhibit the deacetylation of the p65 subunit of Nuclear Factor-kappa B (NF-κB) by both human SIRT1 and its Drosophila homolog, Sir2. Acetylation of p65 is known to regulate the duration and intensity of the NF-κB transcriptional response, which is a key pathway in inflammation and immunity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro SIRT1 Inhibition Assay (Fluor de Lys Method)

This assay quantifies the deacetylase activity of SIRT1 and its inhibition by compounds like selisistat.

-

Enzyme and Substrate Preparation: Recombinant human SIRT1 enzyme is purified. A fluorogenic peptide substrate derived from p53 (e.g., residues 379-382 with an acetylated lysine coupled to an aminomethylcoumarin group) is used.

-

Reaction Setup: The SIRT1 enzyme (e.g., 30 ng) is incubated with the p53 fluorogenic peptide (100 µM) and NAD+ (170 µM) in a reaction buffer.

-

Inhibitor Addition: this compound is added at varying concentrations (e.g., from 48 pM to 100 µM) to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C for a defined period, typically 45 minutes.

-

Development: A developer solution containing a protease is added, which cleaves the deacetylated peptide, releasing the fluorescent aminomethylcoumarin. This is incubated for an additional 15 minutes at 37°C.

-

Fluorescence Measurement: The fluorescence is measured using a fluorometer with excitation at 360 nm and emission at 460 nm.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Protein Acetylation

This method is used to assess the acetylation status of specific proteins in cells treated with selisistat.

-

Cell Culture and Treatment: Cells (e.g., HEK293, NCI-H460) are cultured to a suitable confluency. The cells are then treated with this compound at the desired concentration (e.g., 1-10 µM) for a specified duration (e.g., 6 hours). In some experiments, cells may also be co-treated with a DNA damaging agent to stimulate p53 acetylation.

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease and deacetylase inhibitors to preserve the post-translational modifications.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the acetylated form of the protein of interest (e.g., anti-acetyl-p53 or anti-acetyl-p65). A separate blot is run with an antibody against the total protein as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: The band intensities are quantified, and the level of acetylated protein is normalized to the total protein level.

Cell Viability Assay

This assay determines the effect of selisistat on cell proliferation and survival.

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: The following day, cells are treated with various concentrations of this compound for a specified period (e.g., 48-96 hours).

-

Viability Reagent Addition: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent from the CellTiter-Glo luminescent assay, is added to each well.

-

Incubation: The plates are incubated according to the manufacturer's instructions to allow for the conversion of the reagent by viable cells.

-

Measurement: For the MTT assay, the absorbance is read on a spectrophotometer. For the CellTiter-Glo assay, luminescence is measured on a luminometer.

-

Data Analysis: The results are expressed as a percentage of the viability of untreated control cells, and dose-response curves are generated to determine the concentration at which cell viability is reduced by 50% (IC50).

References

- 1. tandfonline.com [tandfonline.com]

- 2. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Selisistat: A Deep Dive into its Potent and Selective Inhibition of SIRT1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core attributes of (R)-selisistat (also known as EX-527 or SEN0014196), a potent and highly selective inhibitor of Sirtuin 1 (SIRT1). SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in a wide array of cellular processes, including stress resistance, metabolism, apoptosis, and DNA repair.[1][2] The controversial role of SIRT1 in various diseases, including cancer, has made it a significant target for therapeutic intervention.[3] this compound has emerged as a key pharmacological tool for studying the physiological and pathological functions of SIRT1 and is under investigation for its therapeutic potential in conditions such as Huntington's disease.[1][4]

Quantitative Analysis of SIRT1 Inhibition Selectivity

This compound exhibits remarkable selectivity for SIRT1 over other sirtuin isoforms, particularly SIRT2 and SIRT3. This selectivity is critical for minimizing off-target effects and for precisely dissecting the biological functions of SIRT1. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

The table below summarizes the IC50 values of this compound against SIRT1, SIRT2, and SIRT3 from various studies. It is important to note that IC50 values can vary depending on the specific assay conditions, such as the substrate and NAD+ concentrations.

| Target | This compound (EX-527) IC50 | Selectivity vs. SIRT1 | Reference(s) |

| SIRT1 | 38 nM - 123 nM | - | |

| SIRT2 | 19.6 µM - 27.7 µM | >200-fold | |

| SIRT3 | 48.7 µM | ~500-fold to >1200-fold |

As the data clearly indicates, this compound is over 200-fold more selective for SIRT1 than for SIRT2 and approximately 500 to over 1200-fold more selective for SIRT1 than for SIRT3. The S-enantiomer of selisistat is the active form, with an IC50 of 98 nM for SIRT1. Furthermore, this compound shows negligible inhibitory activity against class I/II histone deacetylases (HDACs) and NADase at concentrations up to 100 µM.

Mechanism of SIRT1 Inhibition

This compound acts as an uncompetitive inhibitor with respect to NAD+. This means that it does not bind to the free enzyme but rather to the enzyme-substrate complex, specifically after the release of nicotinamide. This mechanism contributes to its specificity and potency.

Below is a diagram illustrating the proposed mechanism of SIRT1 inhibition by this compound.

Experimental Protocols: In Vitro SIRT1 Inhibition Assay

The following provides a detailed methodology for a common in vitro SIRT1 inhibition assay used to determine the IC50 value of compounds like this compound. This protocol is based on the use of a fluorogenic peptide substrate derived from p53.

Materials:

-

Recombinant human SIRT1 enzyme (e.g., GST-tagged)

-

Fluorogenic acetylated peptide substrate (e.g., from p53 sequence)

-

NAD+

-

This compound (or other test inhibitors)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing a protease to cleave the deacetylated product)

-

96-well black microplates

-

Fluorometer

Experimental Workflow:

Detailed Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare working solutions of recombinant SIRT1, the fluorogenic peptide substrate, and NAD+.

-

Assay Reaction Setup: In a 96-well black microplate, add the assay buffer, the SIRT1 enzyme solution, and the various concentrations of this compound. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the deacetylation reaction by adding a mixture of the fluorogenic peptide substrate and NAD+ to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 45-60 minutes) to allow the enzymatic reaction to proceed.

-

Development: Stop the reaction and initiate fluorescence development by adding the developer solution to each well. The developer contains a protease that specifically cleaves the deacetylated peptide, releasing a fluorescent molecule. Incubate for a further 15-30 minutes at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 360 nm, Em: 460 nm).

-

Data Analysis: Calculate the percentage of SIRT1 inhibition for each concentration of this compound relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Impact on Cellular Signaling Pathways

By inhibiting SIRT1, this compound can modulate a multitude of downstream signaling pathways, making it a valuable tool for studying the roles of SIRT1 in cellular function and disease. One of the most well-characterized effects of SIRT1 inhibition is the increased acetylation of its substrates, including the tumor suppressor protein p53.

SIRT1 and p53 Signaling:

SIRT1 deacetylates p53 at lysine 382, leading to its inactivation and degradation. Inhibition of SIRT1 by this compound prevents the deacetylation of p53, thereby increasing its acetylation and stability. This, in turn, can enhance p53-mediated transcriptional activation of target genes involved in cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage.

Other Key Signaling Pathways Influenced by SIRT1 Inhibition:

-

NF-κB Signaling: SIRT1 can deacetylate the p65 subunit of NF-κB, leading to the suppression of its transcriptional activity. Inhibition of SIRT1 can therefore enhance NF-κB signaling, which is involved in inflammation and cell survival.

-

Wnt/β-catenin Signaling: SIRT1 has been shown to regulate the Wnt signaling pathway by interacting with and deacetylating β-catenin, affecting its stability and transcriptional activity.

-

Metabolic Pathways: SIRT1 is a key regulator of metabolism, influencing processes like gluconeogenesis and fatty acid oxidation through its action on transcription factors and coactivators such as PGC-1α and FOXO1.

Conclusion

This compound is a highly potent and selective inhibitor of SIRT1, demonstrating significant selectivity over other sirtuin isoforms. Its well-characterized mechanism of action and its impact on key cellular signaling pathways, such as the p53 pathway, make it an indispensable tool for researchers in various fields. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for utilizing this compound to further explore the multifaceted roles of SIRT1 in health and disease and to advance the development of novel therapeutic strategies.

References

- 1. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Roles of SIRT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selisistat - AdisInsight [adisinsight.springer.com]

(R)-Selisistat vs. (S)-Selisistat: A Technical Guide to Enantiomeric Activity in SIRT1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selisistat, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase implicated in a myriad of cellular processes including stress response, metabolism, and aging. A critical aspect of selisistat's pharmacology lies in its stereochemistry. The compound is a racemic mixture of two enantiomers, (R)-selisistat and (S)-selisistat, which exhibit markedly different biological activities. This technical guide provides an in-depth analysis of the differential activity of these enantiomers, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to aid researchers in the fields of drug discovery and molecular biology. The evidence unequivocally demonstrates that the inhibitory activity of selisistat against SIRT1 is almost exclusively attributed to the (S)-enantiomer, while the (R)-enantiomer is largely inactive.

Comparative Biological Activity of Selisistat Enantiomers

The primary biological target of selisistat is SIRT1. The inhibitory potency of the individual enantiomers and the racemic mixture has been quantified through various in vitro assays. The (S)-enantiomer is the active component, exhibiting potent inhibition of SIRT1, while the (R)-enantiomer shows minimal to no activity.

Table 1: In Vitro Inhibitory Activity of Selisistat Enantiomers and Racemic Mixture against Sirtuins

| Compound | Target | IC50 | Selectivity vs. SIRT1 | Reference |

| (S)-Selisistat (EX-243) | SIRT1 | 38 nM - 98 nM | - | [1][2][3] |

| SIRT2 | 19.6 µM | >200-fold | [1][2] | |

| SIRT3 | 48.7 µM | >500-fold | ||

| This compound (EX-242) | SIRT1 | > 100 µM | - | |

| Selisistat (Racemic EX-527) | SIRT1 | 38 nM - 123 nM | - |

IC50 values can vary depending on the specific assay conditions, such as substrate and NAD+ concentrations.

The data clearly indicates that the (S)-enantiomer is a potent inhibitor of SIRT1 with IC50 values in the nanomolar range. In contrast, the (R)-enantiomer is significantly less active, with an IC50 value greater than 100 µM. The racemic mixture of selisistat also demonstrates potent SIRT1 inhibition, with its activity being driven by the (S)-enantiomer. Furthermore, (S)-selisistat displays high selectivity for SIRT1 over other sirtuin isoforms like SIRT2 and SIRT3.

Mechanism of Stereospecific Inhibition

The differential activity of the selisistat enantiomers is a direct consequence of the three-dimensional structure of the SIRT1 active site. The mechanism of SIRT1 inhibition by selisistat is uncompetitive with respect to the NAD+ cofactor. This means the inhibitor binds to the enzyme-substrate complex.

Crystal structures of sirtuins in complex with the active (S)-enantiomer have revealed that the inhibitor occupies the nicotinamide binding pocket (the C-pocket) of the enzyme. The specific stereochemical arrangement of the (S)-enantiomer allows for optimal interactions, including hydrogen bonds and hydrophobic contacts, within this pocket, leading to potent inhibition. The (R)-enantiomer, due to its different spatial orientation, is unable to fit as effectively into the binding pocket, resulting in its lack of significant inhibitory activity.

Experimental Protocols

In Vitro SIRT1 Deacetylase Inhibition Assay

This protocol describes a common method for determining the IC50 values of SIRT1 inhibitors.

Objective: To quantify the dose-dependent inhibition of SIRT1 deacetylase activity by this compound and (S)-selisistat.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluor de Lys-SIRT1 substrate (a fluorogenic peptide derived from p53, acetylated on a lysine residue)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease that cleaves the deacetylated substrate)

-

Test compounds: this compound and (S)-selisistat dissolved in DMSO

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compounds ((R)- and (S)-selisistat) in DMSO and then dilute further into the assay buffer.

-

In a 96-well plate, add the SIRT1 enzyme, the Fluor de Lys-SIRT1 substrate, and NAD+ to the assay buffer.

-

Add the diluted test compounds to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.

-

Incubate the plate at 37°C for a specified period (e.g., 1 hour).

-

Stop the enzymatic reaction by adding the developer solution.

-

Incubate the plate at 37°C for a further period (e.g., 15 minutes) to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based p53 Acetylation Assay

This protocol assesses the ability of selisistat enantiomers to inhibit SIRT1 activity in a cellular context, leading to increased acetylation of the SIRT1 substrate, p53.

Objective: To determine the effect of this compound and (S)-selisistat on the acetylation status of p53 in cells.

Materials:

-

Human cell line (e.g., MCF-7, U2OS)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., etoposide, doxorubicin)

-

Test compounds: this compound and (S)-selisistat dissolved in DMSO

-

Lysis buffer

-

Primary antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, anti-actin (loading control)

-

Secondary antibody conjugated to HRP

-

Western blot reagents and equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with the test compounds at various concentrations for a specified period (e.g., 1-2 hours) prior to inducing DNA damage.

-

Induce DNA damage by adding a DNA damaging agent (e.g., etoposide) and incubate for an additional period (e.g., 4-6 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and then probe with primary antibodies against acetylated p53, total p53, and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of acetylated p53 normalized to total p53 and the loading control.

Signaling Pathways and Visualizations

SIRT1 Deacetylation Pathway and Inhibition by (S)-Selisistat

SIRT1 plays a crucial role in regulating cellular processes by deacetylating a wide range of protein substrates, including histones and transcription factors such as p53. Deacetylation of these substrates modulates their activity and downstream signaling. (S)-selisistat, by inhibiting SIRT1, prevents this deacetylation, leading to the accumulation of acetylated substrates and subsequent alterations in gene expression and cellular function.

References

(R)-Selisistat: A Comprehensive Technical Overview

(R)-Selisistat , also known as (R)-EX-527, is the R-enantiomer of Selisistat (EX-527), a potent and selective inhibitor of Sirtuin 1 (SIRT1). While the racemate and the (S)-enantiomer of Selisistat have been investigated for their therapeutic potential in various diseases, including Huntington's disease and cancer, this compound is considered the inactive enantiomer with significantly less biological activity.[1][2][3] This technical guide provides a detailed overview of the chemical structure, properties, and relevant experimental context of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

This compound is a heterocyclic compound featuring a carbazole core. The chemical details are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide[4] |

| Synonyms | (R)-EX-527, EX-527 (R-enantiomer)[5] |

| CAS Number | 848193-69-1 |

| Molecular Formula | C₁₃H₁₃ClN₂O |

| Molecular Weight | 248.71 g/mol |

| SMILES | O=C([C@H]1C(NC2=C3C=C(Cl)C=C2)=C3CCC1)N |

| InChI | InChI=1S/C13H13ClN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-3H2,(H2,15,17)/t9-/m1/s1 |

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value |

| Appearance | White solid |

| Solubility | DMSO: 100 mg/mL (402.07 mM) |

| Predicted Density | 1.388 g/cm³ |

| Predicted XLogP3 | 2.5 |

| Predicted pKa (strongest acidic) | 14.53 |

| Predicted pKa (strongest basic) | -1.9 |

Biological Activity and Mechanism of Action

This compound is the stereoisomer of the potent SIRT1 inhibitor, (S)-selisistat. SIRT1 is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including gene silencing, DNA repair, and metabolic regulation, by deacetylating histone and non-histone proteins.

The inhibitory activity of Selisistat is highly stereospecific. The (S)-enantiomer is the active form, exhibiting potent inhibition of SIRT1 with an IC₅₀ value as low as 38 nM in cell-free assays. In contrast, this compound demonstrates significantly reduced or no inhibitory activity against SIRT1, with a reported IC₅₀ of > 100 μM. This makes this compound an ideal negative control for in vitro and in vivo studies investigating the effects of SIRT1 inhibition by its active enantiomer.

The primary mechanism of action of the active (S)-enantiomer involves binding to the SIRT1 enzyme, which in turn prevents the deacetylation of its target substrates. One of the key non-histone targets of SIRT1 is the tumor suppressor protein p53. Inhibition of SIRT1 by (S)-selisistat leads to increased acetylation of p53, which can enhance its transcriptional activity and promote apoptosis.

Signaling Pathway

The following diagram illustrates the established signaling pathway of SIRT1 and the point of inhibition by Selisistat.

Caption: Simplified SIRT1 signaling pathway showing inhibition by (S)-Selisistat.

Experimental Protocols

Given that this compound is primarily used as an inactive control, the relevant experimental protocols are those designed to assess SIRT1 activity and the downstream cellular effects of its inhibition.

In Vitro SIRT1 Inhibition Assay

This protocol is designed to measure the inhibitory activity of a compound against recombinant human SIRT1.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human SIRT1 enzyme and a fluorogenic peptide substrate (e.g., derived from p53) are prepared in an appropriate assay buffer.

-

Compound Incubation: this compound, (S)-selisistat (as a positive control), and a vehicle control (e.g., DMSO) are pre-incubated with the SIRT1 enzyme in a 96-well plate.

-

Reaction Initiation: The reaction is initiated by the addition of the fluorogenic peptide substrate and NAD⁺.

-

Incubation: The plate is incubated at 37°C for a defined period (e.g., 45 minutes).

-

Development: A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.

-

Fluorescence Measurement: The fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based p53 Acetylation Assay

This protocol assesses the ability of a compound to increase the acetylation of p53 in a cellular context.

Methodology:

-

Cell Culture: Human cell lines expressing wild-type p53 (e.g., MCF-7 or U2OS) are cultured to an appropriate confluency.

-

Compound Treatment: Cells are treated with various concentrations of this compound, (S)-selisistat, and a vehicle control for a specified duration. In some experiments, a DNA damaging agent can be co-administered to induce p53.

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Western Blotting:

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for acetylated p53 (e.g., at lysine 382) and total p53.

-

The membrane is then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The level of acetylated p53 is quantified and normalized to the total p53 level.

The following diagram outlines the workflow for the in vitro SIRT1 inhibition assay.

Caption: Workflow for an in vitro SIRT1 inhibition assay.

Conclusion

This compound is the inactive enantiomer of the potent SIRT1 inhibitor, Selisistat. Its primary utility in a research and drug development setting is as a negative control to elucidate the specific effects of SIRT1 inhibition mediated by its active (S)-enantiomer. A thorough understanding of its chemical and physical properties, alongside the biological context of SIRT1 signaling, is essential for its proper application in experimental design.

References

- 1. Selisistat R-enantiomer | Sirtuin | TargetMol [targetmol.com]

- 2. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound | C13H13ClN2O | CID 707032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

(R)-Selisistat's Impact on p53 Acetylation: A Technical Guide

Introduction

(R)-selisistat, also known as EX-527, is a potent and selective small-molecule inhibitor of Sirtuin 1 (SIRT1). SIRT1 is a member of the sirtuin family of proteins, which are Class III histone deacetylases (HDACs) dependent on nicotinamide adenine dinucleotide (NAD+) for their enzymatic activity. These enzymes play a crucial role in a variety of cellular processes, including stress resistance, metabolism, and aging, by deacetylating numerous protein substrates, including histones and transcription factors.[1]

One of the most critical non-histone targets of SIRT1 is the tumor suppressor protein p53.[2] p53 is a key transcriptional regulator that responds to cellular stress, such as DNA damage, by orchestrating responses like cell cycle arrest and apoptosis. The activity of p53 is tightly regulated by post-translational modifications, with acetylation being a key activating signal. Acetylation of p53, particularly at lysine 382 (K382), enhances its stability and transcriptional activity.[3][4] SIRT1 counteracts this activation by deacetylating p53.[2]

This technical guide provides an in-depth analysis of the molecular mechanism by which this compound modulates p53 acetylation. It details the signaling pathways involved, presents quantitative data on its efficacy and selectivity, and provides comprehensive experimental protocols for researchers in the fields of oncology, neurodegenerative disease, and drug development.

Core Mechanism: SIRT1 Inhibition and p53 Hyperacetylation

The primary mechanism of action for this compound involves its direct inhibition of SIRT1's deacetylase activity. SIRT1 functions to remove acetyl groups from lysine residues on target proteins, including p53. In response to cellular stressors like DNA damage, p53 is acetylated by histone acetyltransferases (HATs) such as p300/CBP. This acetylation is a critical step for p53 activation, leading to the transcription of target genes that mediate tumor suppression.

This compound, by selectively binding to and inhibiting SIRT1, prevents the deacetylation of p53. This leads to an accumulation of acetylated p53 within the cell, particularly acetylated at lysine 382. The sustained acetylation of p53 enhances its transcriptional activity, promoting downstream cellular responses such as apoptosis and cell cycle arrest, which are often desirable in cancer therapy.

Caption: this compound inhibits SIRT1, leading to p53 hyperacetylation and activation.

Quantitative Data

The efficacy and selectivity of this compound (EX-527) have been characterized in numerous studies. The following tables summarize key quantitative data regarding its inhibitory activity and its effect on p53 acetylation.

Table 1: Inhibitory Potency and Selectivity of this compound

| Target | IC50 (nM) | Selectivity vs. SIRT1 | Reference |

| SIRT1 | 98 | - | |

| SIRT2 | 19,600 | ~200-fold | |

| SIRT3 | 48,700 | ~500-fold | |

| Class I/II HDACs | > 100,000 | > 1000-fold | |

| NADase | > 100,000 | > 1000-fold |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Data demonstrates high selectivity for SIRT1 over other sirtuins and classical HDACs.

Table 2: Cellular Effect of this compound on p53 Acetylation

| Cell Line | Treatment Conditions | Observed Effect on p53-K382 Acetylation | Reference |

| NCI-H460 (Lung Cancer) | 20 µM etoposide + 1 µM EX-527 for 6h | Dramatic increase | |

| Primary Human Mammary Epithelial Cells (HMEC) | Etoposide or Adriamycin + EX-527 | Significant increase | |

| CML CD34+ (Leukemia Progenitors) | SIRT1 shRNA or pharmacological inhibition | Increased acetylated p53 levels | |

| Glioma Cells | EX-527 treatment | Increased acetylated p53 | |

| Breast Cancer Cells (MCF7, etc.) | EX-527 treatment | Increased acetylation of p53 at K382 |

Experimental Protocols

To aid researchers in studying the effects of this compound on p53 acetylation, detailed protocols for key experiments are provided below.

Protocol 1: Immunoprecipitation and Western Blotting for Acetylated p53

This protocol is designed to detect changes in the acetylation status of endogenous p53 in cultured cells following treatment with this compound.

1. Cell Culture and Treatment: a. Plate cells (e.g., NCI-H460, MCF-7) at an appropriate density and allow them to adhere overnight. b. Induce DNA damage by treating cells with a genotoxic agent such as etoposide (e.g., 20 µM) to stimulate p53 expression and acetylation. c. Concurrently, treat cells with this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO). d. Include a positive control for hyperacetylation by treating cells with a pan-HDAC inhibitor like Trichostatin A (TSA) (e.g., 1 µM) and a sirtuin inhibitor like nicotinamide (e.g., 5 mM). e. Incubate for a specified period (e.g., 6 hours).

2. Cell Lysis: a. Wash cells with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse cells on ice using RIPA buffer supplemented with protease inhibitors, 1 µM TSA, and 5 mM nicotinamide to preserve the acetylation state. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

3. Immunoprecipitation (IP): a. Determine the protein concentration of the supernatant using a BCA or Bradford assay. b. Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C. c. Incubate a standardized amount of protein lysate (e.g., 500 µg - 1 mg) with a p53-specific antibody (e.g., anti-p53 DO-1) overnight at 4°C with gentle rotation. d. Add fresh Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes. e. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding.

4. Western Blotting: a. Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer. b. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour. d. Incubate the membrane with a primary antibody specific for acetylated p53 at K382 (e.g., anti-acetyl-p53-K382) overnight at 4°C. e. As a control, run a parallel blot or strip and re-probe the same membrane with an antibody for total p53 to normalize for the amount of immunoprecipitated protein. f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using densitometry software.

Caption: Workflow for detecting acetylated p53 via Immunoprecipitation-Western Blot.

Protocol 2: In Vitro SIRT1 Deacetylase Assay (Fluorometric)

This protocol is used to determine the IC50 of this compound against SIRT1 activity in a cell-free system.

1. Reagents and Setup: a. Enzyme: Recombinant human SIRT1. b. Substrate: A peptide derived from the p53 sequence containing an acetylated lysine (e.g., K382), coupled to a fluorophore and a quencher. The signal is generated upon deacetylation and subsequent cleavage by a developer. c. Cofactor: NAD+. d. Inhibitor: this compound serially diluted to a range of concentrations. e. Assay Buffer: Buffer appropriate for SIRT1 activity (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). f. Plate: Black, flat-bottom 96-well plate for fluorescence measurements.

2. Assay Procedure: a. Add assay buffer to all wells. b. Add serial dilutions of this compound or vehicle control to the appropriate wells. c. Add recombinant SIRT1 enzyme to all wells except the 'no enzyme' control. d. Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature. e. Initiate the reaction by adding a mixture of the fluorogenic acetylated peptide substrate and NAD+. f. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

3. Signal Development and Detection: a. Stop the SIRT1 reaction and develop the signal by adding the developer solution (containing a protease that cleaves the deacetylated substrate, separating the fluorophore from the quencher). b. Incubate at room temperature for 15-30 minutes. c. Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

4. Data Analysis: a. Subtract the background fluorescence ('no enzyme' control) from all readings. b. Normalize the data to the 'vehicle control' (100% activity). c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Conclusion

This compound is a highly selective and potent inhibitor of SIRT1. Its mechanism of action directly results in the hyperacetylation of the p53 tumor suppressor protein, a key post-translational modification that enhances p53's function. This enhanced activity can trigger downstream pathways leading to apoptosis and cell cycle arrest, providing a strong rationale for its investigation in cancer therapy. While studies have shown that increased p53 acetylation by selisistat does not always alter cell survival following DNA damage in certain contexts, its ability to modulate this critical pathway remains a significant area of interest for drug development. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to investigate and leverage the therapeutic potential of modulating the SIRT1-p53 axis.

References

- 1. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of p53 by SIRT1 inhibition enhances elimination of CML leukemia stem cells in combination with imatinib - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Selisistat as a Negative Control for SIRT1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and development, the use of appropriate controls is paramount to validate experimental findings and ensure data integrity. For compounds that exhibit stereoisomerism, an inactive enantiomer can serve as an ideal negative control. This technical guide focuses on the application of (R)-selisistat as a negative control for studies involving the potent and selective SIRT1 inhibitor, (S)-selisistat (also known as EX-527).

Selisistat is a racemic mixture, but its inhibitory activity against Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, is primarily attributed to the (S)-enantiomer.[1][2] The (R)-enantiomer, in contrast, is largely inactive, making it an excellent tool to control for off-target or non-specific effects of the compound scaffold.[3] This guide provides a comprehensive overview of the quantitative data, experimental protocols, and relevant signaling pathways to effectively utilize this compound in research.

Data Presentation

The following table summarizes the inhibitory potency (IC50) of the selisistat enantiomers and the racemic mixture against SIRT1 and other sirtuins. The data clearly demonstrates the stereoselectivity of SIRT1 inhibition.

| Compound | Target | IC50 | Reference(s) |

| (S)-Selisistat (EX-527) | SIRT1 | 38 nM | [1][4] |

| (S)-Selisistat (EX-527) | SIRT1 | 98 nM | |

| (S)-Selisistat (EX-527) | SIRT1 | 123 nM | |

| (S)-Selisistat (EX-527) | SIRT2 | 19.6 µM | |

| (S)-Selisistat (EX-527) | SIRT3 | 48.7 µM | |

| This compound | SIRT1 | > 100 µM | **** |

| Racemic Selisistat (EX-527) | SIRT1 | 90 nM | |

| Racemic Selisistat (EX-527) | SIRT2 | 22.4 µM |

Experimental Protocols

Detailed methodologies for key experiments are provided below. When utilizing this compound as a negative control, it should be used at the same concentrations as the active (S)-enantiomer.

In Vitro SIRT1 Enzymatic Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published literature.

Objective: To measure the deacetylase activity of SIRT1 in the presence of (S)-selisistat and this compound.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution

-

(S)-Selisistat and this compound

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.

-

Add varying concentrations of (S)-selisistat, this compound, or vehicle control (e.g., DMSO) to the wells of the 96-well plate.

-

Add the recombinant SIRT1 enzyme to initiate the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Stop the enzymatic reaction by adding the developer solution. The developer contains a protease that digests the deacetylated substrate, releasing the fluorophore.

-

Incubate for an additional period (e.g., 15-30 minutes) at 37°C to allow for signal development.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition relative to the vehicle control and determine the IC50 values.

Cellular Viability Assay (MTT Assay)

This protocol is a standard method to assess cell viability and can be used to determine if the effects of (S)-selisistat are due to SIRT1 inhibition or general cytotoxicity.

Objective: To evaluate the effect of (S)-selisistat and this compound on cell viability.

Materials:

-

Cells of interest (e.g., cancer cell line)

-

Complete cell culture medium

-

(S)-Selisistat and this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

-

96-well clear microplate

-

Spectrophotometric plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of (S)-selisistat, this compound, or vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Following incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Express the results as a percentage of the vehicle-treated control cells.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways regulated by SIRT1, providing a context for the use of (S)-selisistat and its negative control, this compound.

Caption: SIRT1-p53 Signaling Pathway and Point of Inhibition.

Caption: SIRT1-NF-κB Signaling Pathway and Point of Inhibition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for validating the on-target effects of (S)-selisistat using this compound as a negative control.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selisistat R-enantiomer | Sirtuin | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of (R)-selisistat: A Sirtuin 1 Inhibitor for Neurodegenerative Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-selisistat, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase implicated in the pathophysiology of several age-related and neurodegenerative diseases, most notably Huntington's disease. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound. It details the experimental protocols for key in vitro assays, summarizes critical quantitative data, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and drug development professionals working on sirtuin modulators and novel therapeutics for neurodegenerative disorders.

Discovery and Mechanism of Action

This compound was identified through high-throughput screening as a potent inhibitor of SIRT1.[1][2] It belongs to a class of indole-based compounds and has demonstrated high selectivity for SIRT1 over other sirtuin isoforms, particularly SIRT2 and SIRT3.[1][3][4]

The primary mechanism of action of selisistat is the inhibition of the deacetylase activity of SIRT1. SIRT1 deacetylates a wide range of protein substrates, including histones and transcription factors, thereby modulating numerous cellular processes. In the context of Huntington's disease, mutant huntingtin (mHTT) protein has been shown to interact with and inhibit SIRT1. This inhibition leads to the hyperacetylation of SIRT1 substrates, such as p53 and PGC-1α, contributing to neuronal dysfunction and cell death. By inhibiting SIRT1, selisistat is hypothesized to restore a more neuroprotective acetylation state on key proteins, although the precise downstream effects are still under active investigation.

SIRT1 Signaling Pathway in Huntington's Disease

The following diagram illustrates the central role of SIRT1 in the molecular pathology of Huntington's disease and the point of intervention for selisistat.

Synthesis of this compound

The synthesis of selisistat is achieved through the Bischler-Möhlau indole synthesis. This reaction involves the condensation of an α-haloketone with an excess of an aniline derivative. For selisistat, the key starting materials are a derivative of α-bromoacetophenone and a substituted aniline. While the racemic synthesis is well-documented, the specific enantioselective synthesis or chiral separation method to obtain the active (R)-enantiomer is proprietary and not detailed in publicly available literature. It is understood that the (S)-enantiomer is inactive.

The general synthetic scheme is outlined below:

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of Selisistat

| Target | IC50 (nM) | Selectivity vs. SIRT1 | Reference |

| SIRT1 | 38 - 98 | - | |

| SIRT2 | >19,600 | >200-fold | |

| SIRT3 | >48,700 | >500-fold |

Table 2: Pharmacokinetic Parameters of Selisistat in Humans (Single Dose)

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| 10 | 125 (nM) | - | - | |

| 100 | - | - | - | |

| 150 | - | - | 1.6-3.9 (µM) | |

| 300 | - | - | 1.6-3.9 (µM) | |

| 600 | - | - | 11.8 (µM) |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound.

SIRT1 Inhibition Assay (Fluor de Lys)

This assay measures the deacetylase activity of SIRT1 using a fluorogenic peptide substrate.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluor de Lys-SIRT1 substrate (p53-derived peptide)

-

NAD+

-

Developer solution

-

This compound (or other test compounds)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

96-well black microplate

-

Fluorimeter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 25 µL of the SIRT1 enzyme solution to each well.

-

Add 5 µL of the diluted this compound or vehicle control to the appropriate wells.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of a solution containing the Fluor de Lys-SIRT1 substrate and NAD+.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 50 µL of the Developer solution containing nicotinamide.

-

Incubate at room temperature for 45 minutes, protected from light.

-

Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

-

Human cell line (e.g., PC12, SH-SY5Y)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes at room temperature with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Proliferation Assay (BrdU Assay)

This immunoassay measures DNA synthesis as a marker of cell proliferation.

Materials:

-

Human cell line

-

Complete cell culture medium

-

This compound

-

BrdU (5-bromo-2'-deoxyuridine) labeling solution

-

Fixing/denaturing solution

-

Anti-BrdU antibody (peroxidase-conjugated)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 1 M H2SO4)

-

96-well clear microplate

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

-

Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Remove the culture medium and fix the cells with the fixing/denaturing solution for 30 minutes at room temperature.

-

Wash the wells with PBS.

-

Add the anti-BrdU antibody solution and incubate for 90 minutes at room temperature.

-

Wash the wells to remove unbound antibody.

-

Add the substrate solution and incubate until a color change is observed.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm.

-

Calculate the proliferation rate relative to the control.

Preclinical Evaluation Workflow

The preclinical development of a neuroprotective agent like this compound follows a structured workflow to assess its safety and efficacy before clinical trials.

Conclusion

This compound is a promising therapeutic candidate for Huntington's disease and potentially other neurodegenerative disorders due to its potent and selective inhibition of SIRT1. The data and protocols presented in this guide provide a foundational resource for researchers in this field. Further investigation into the detailed molecular mechanisms and continued evaluation in robust preclinical models are essential for advancing this and other sirtuin modulators towards clinical application.

References

Investigation of (R)-selisistat Off-Target Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-selisistat, also known as EX-527 or SEN0014196, is a potent and selective, cell-permeable inhibitor of Sirtuin 1 (SIRT1). SIRT1 is a NAD⁺-dependent class III histone deacetylase (HDAC) that plays a crucial role in regulating a wide array of cellular processes, including gene expression, metabolism, DNA repair, and inflammation, by deacetylating histone and non-histone protein targets. Due to its central role in cellular function, the therapeutic potential of modulating SIRT1 activity has been explored for various conditions, including Huntington's disease, for which this compound has undergone clinical trials.[1][2]

Given the critical role of SIRT1 in cellular homeostasis, the selectivity of any inhibitory agent is of paramount importance to minimize unintended effects. This technical guide provides a comprehensive overview of the known off-target profile of this compound, presenting quantitative data on its selectivity, detailing the experimental protocols used for these assessments, and illustrating the key signaling pathways involved.

On-Target Activity and Selectivity Profile

This compound is the active (S)-enantiomer of the racemic mixture EX-527 and demonstrates high potency for SIRT1. Its selectivity has been primarily characterized against other members of the sirtuin family and classical histone deacetylases (HDACs).

Quantitative Selectivity Data

The following tables summarize the in vitro inhibitory activity of this compound against its primary target, SIRT1, and a panel of other enzymes. This data highlights the compound's selectivity.

Table 1: Inhibitory Activity against Sirtuin Family Enzymes

| Target | IC₅₀ | Fold Selectivity vs. SIRT1 | Reference |

| SIRT1 | 38 nM - 98 nM | - | [3][4][5] |

| SIRT2 | 19.6 µM | > 200-fold | |

| SIRT3 | 48.7 µM | > 500-fold | |

| SIRT5 | No inhibition | - |

Note: IC₅₀ values can vary depending on assay conditions.

Table 2: Activity Against Other Off-Target Enzymes

| Target Class | Specific Targets | Concentration Tested | Observed Activity | Reference |

| HDACs | Class I & II | Up to 100 µM | No inhibition | |

| NAD⁺ Glycohydrolase | - | Up to 100 µM | No inhibition | |

| PARP | PARP1, PARP10 | Not specified | No inhibition | |

| Cytochrome P450 | CYP1A2 | - | IC₅₀ = 8.7 µM | |

| CYP2C9 | - | IC₅₀ = 62.4 µM | ||

| CYP2C19 | - | IC₅₀ = 72.2 µM | ||

| CYP2D6, CYP3A4 | Up to 100 µM | IC₅₀ > 100 µM |

It is important to note that a comprehensive, broad off-target screening panel for this compound against a wide range of kinases, GPCRs, and ion channels is not publicly available at the time of this writing.

Signaling Pathway Context

To understand the potential impact of on-target and off-target effects, it is crucial to visualize the signaling network in which SIRT1 operates.

Caption: SIRT1 signaling pathway showing key upstream regulators and downstream deacetylated targets.

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of selectivity data. Below are representative protocols for assessing sirtuin inhibition.

Protocol 1: In Vitro Sirtuin Fluorometric Inhibition Assay

This protocol is a generalized method for determining the IC₅₀ of a compound against sirtuin enzymes using a fluorogenic peptide substrate.

Objective: To quantify the dose-dependent inhibition of SIRT1, SIRT2, and SIRT3 by this compound.

Materials:

-

Recombinant human SIRT1, SIRT2, SIRT3 enzymes

-

Fluorogenic peptide substrate (e.g., derived from p53, acetylated on lysine and coupled to a fluorophore like aminomethylcoumarin)

-

NAD⁺ (co-substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

This compound (test compound)

-

Developer solution (containing a protease to release the fluorophore)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.

-

Enzyme Reaction:

-

To each well of a 96-well plate, add the sirtuin enzyme diluted in Assay Buffer.

-

Add the diluted this compound or vehicle control (DMSO in Assay Buffer).

-

Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.

-

Initiate the reaction by adding a mixture of the fluorogenic peptide substrate and NAD⁺.

-

-

Incubation: Incubate the plate at 37°C for a specified duration (e.g., 45-60 minutes).

-

Development: Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution to each well.

-

Fluorescence Measurement: Incubate for a further 15 minutes at 37°C, then measure the fluorescence intensity using a plate reader.

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Experimental workflow for a fluorometric sirtuin inhibition assay.

Conclusion

The available data strongly indicate that this compound is a highly selective inhibitor of SIRT1, with significantly lower potency against other sirtuins, particularly SIRT2 and SIRT3, and negligible activity against Class I and II HDACs at therapeutic concentrations. While a comprehensive off-target screening against a broad panel of kinases and receptors is not publicly documented, the existing selectivity profile suggests a low propensity for off-target effects mediated by these enzyme classes. The weak inhibition of certain cytochrome P450 enzymes may warrant consideration in clinical drug-drug interaction studies. For researchers utilizing this compound as a chemical probe, the high selectivity for SIRT1 over other sirtuins provides a reliable tool for investigating SIRT1-specific biological functions. However, as with any pharmacological agent, interpretation of cellular or in vivo results should consider the full context of its known pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EX 527 | Class III HDACs (Sirtuins) | Tocris Bioscience [tocris.com]

- 4. selleckchem.com [selleckchem.com]

- 5. doc.rero.ch [doc.rero.ch]

Methodological & Application

(R)-Selisistat In Vivo Experimental Protocol: Application Notes for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-selisistat, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1] Dysregulation of SIRT1 activity has been implicated in a variety of age-related and neurodegenerative diseases, including Huntington's disease (HD).[1][2] this compound has demonstrated neuroprotective effects in multiple preclinical models of HD, making it a compound of significant interest for therapeutic development.[2] This document provides detailed application notes and protocols for the in vivo experimental use of this compound, with a primary focus on the widely used R6/2 mouse model of Huntington's disease. Information on its application in a cancer model is also included to highlight its broader potential.

Mechanism of Action

This compound is the inactive enantiomer of the potent SIRT1 inhibitor selisistat (EX-527), while the (S)-enantiomer is the active form.[3] However, the racemic mixture, often referred to as selisistat or EX-527, is commonly used in research. Selisistat selectively inhibits SIRT1 with an IC50 of approximately 98-123 nM, showing over 200-fold selectivity against SIRT2 and SIRT3. SIRT1 deacetylates a wide range of substrates, including histones and transcription factors, thereby influencing gene expression and cellular stress responses. In the context of Huntington's disease, mutant huntingtin (mHtt) protein is a substrate of SIRT1. Inhibition of SIRT1 by selisistat is hypothesized to increase the acetylation of mHtt, promoting its clearance through autophagy and reducing its aggregation and subsequent neurotoxicity.

SIRT1 Signaling Pathway in Huntington's Disease

The neuroprotective effects of SIRT1 modulation in Huntington's disease are attributed to its influence on several downstream pathways critical for neuronal survival and function.

Figure 1: Simplified signaling pathway of SIRT1 inhibition by this compound in Huntington's disease.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vivo studies with this compound.

Table 1: Pharmacokinetic Parameters of Selisistat in R6/2 Mice

| Dose (mg/kg/day) | Cmax (µM) | tmax (h) | AUC0–τ (µM·h) | C_ss,avg (µM) | t1/2,z (h) | Brain:Plasma Ratio |

| 5 | 0.8 | 2.0 | 9.6 | 0.4 | 4.3 | ~2:1 |

| 10 | 2.9 | 2.0 | 36.0 | 1.5 | 4.1 | ~2:1 |

| 20 | 6.1 | 2.0 | 76.8 | 3.2 | 4.0 | ~2:1 |

Table 2: Efficacy of Selisistat in R6/2 Mouse Model of Huntington's Disease

| Parameter | Vehicle Control | 5 mg/kg Selisistat | 20 mg/kg Selisistat |

| Median Survival | ~12 weeks | No significant change | Increased by 3 weeks |

| Ventricular Volume | Increased | Significantly reduced | Not significant |

| mHtt Aggregates | Abundant | Trend towards reduction | Significantly decreased |

Experimental Protocols

Protocol 1: this compound Treatment in the R6/2 Mouse Model of Huntington's Disease

This protocol details the oral administration of this compound to R6/2 transgenic mice, a widely used model for preclinical HD research.

Experimental Workflow

Figure 2: Experimental workflow for this compound in the R6/2 mouse model.

Materials:

-

This compound (or racemic selisistat/EX-527)

-

Vehicle (e.g., 0.5% hydroxypropyl methylcellulose [HPMC] in water)

-

R6/2 transgenic mice and wild-type littermates (4.5 weeks of age)

-

Oral gavage needles

-

Standard laboratory animal housing and care facilities

Procedure:

-

Animal Acclimation: House R6/2 and wild-type mice under standard laboratory conditions with ad libitum access to food and water. Allow for at least one week of acclimation before the start of the experiment.

-

Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for 5 mg/kg and 20 mg/kg doses). Ensure the suspension is homogenous before each administration.

-

Dosing Regimen: Beginning at 4.5 weeks of age, administer this compound or vehicle to the mice once daily via oral gavage. The volume of administration should be based on the individual mouse's body weight.

-

Behavioral Testing:

-

Accelerating Rotarod Test:

-

Acclimate mice to the testing room for at least 30 minutes prior to testing.

-

Place the mouse on the rotarod apparatus.

-

The rod should accelerate from 4 to 40 rpm over a 300-second period.

-

Record the latency to fall for each mouse.

-

Perform three trials per mouse with a 15-minute inter-trial interval.

-

Conduct testing at regular intervals (e.g., weekly) throughout the study.

-

-

Open Field Test:

-

Acclimate mice to the testing room for at least 30 minutes.

-

Place the mouse in the center of a 50 cm x 50 cm open field arena.

-

Record the activity of the mouse for a 20-30 minute session using an automated tracking system.

-

Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

-

-

Endpoint Analysis (at 12 weeks of age):

-

Tissue Collection: Anesthetize the mice and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

-

Histopathology:

-

EM48 Immunohistochemistry for Mutant Huntingtin Aggregates:

-

Cryoprotect the brain in sucrose solutions and section coronally on a cryostat or vibratome (e.g., 30-40 µm thick sections).

-

Perform free-floating immunohistochemistry. Briefly, quench endogenous peroxidases, block with appropriate serum, and incubate with primary antibody against mutant huntingtin (e.g., EM48, 1:500) overnight at 4°C.

-

Incubate with a biotinylated secondary antibody, followed by an avidin-biotin complex (ABC) reagent.

-

Visualize the staining using 3,3'-diaminobenzidine (DAB).

-

Mount sections on slides, dehydrate, and coverslip.

-

-

Quantification of mHtt Aggregates:

-

Acquire images of the striatum and cortex at a consistent magnification.

-

Using image analysis software, set a threshold to distinguish EM48-positive aggregates from the background.

-

Quantify the number and size of aggregates per unit area.

-

-

Ventricular Volume Measurement:

-

Using a series of regularly spaced coronal sections, outline the ventricles.

-

Apply the Cavalieri principle of stereology to estimate the total volume of the ventricles. This involves summing the areas of the ventricles on each section and multiplying by the distance between sections.

-

-

-

Protocol 2: this compound in a Zebrafish Breast Cancer Xenograft Model

This protocol provides a method for evaluating the anti-tumor effects of this compound in a zebrafish xenograft model.

Experimental Workflow

Figure 3: Workflow for this compound in a zebrafish xenograft model.

Materials:

-

This compound

-

Human breast cancer cell line (e.g., T47D, MCF7)

-

Fluorescent cell labeling dye (e.g., Vybrant DiD)

-

Zebrafish embryos (e.g., AB strain) at 2 days post-fertilization (dpf)

-

Microinjection setup

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Label the breast cancer cells with a fluorescent dye according to the manufacturer's protocol.

-

Xenograft Injection: At 2 dpf, inject the labeled cancer cells into the perivitelline space of the zebrafish embryos.

-

Drug Treatment: Following injection, transfer the embryos to a multi-well plate containing embryo medium with the desired concentration of this compound or vehicle.

-

Tumor Growth Assessment: After a set incubation period (e.g., 3 days), anesthetize the zebrafish larvae and image the fluorescent tumor mass using a fluorescence microscope.

-

Quantification: Using image analysis software, quantify the size of the tumor by measuring the fluorescent area or the total fluorescence intensity.

Conclusion

This compound is a valuable tool for investigating the therapeutic potential of SIRT1 inhibition in various disease models. The protocols provided here for the R6/2 mouse model of Huntington's disease and a zebrafish cancer xenograft model offer a detailed framework for conducting in vivo efficacy studies. Careful adherence to these methodologies, along with appropriate data analysis, will enable researchers to robustly evaluate the preclinical effects of this promising compound.

References

(R)-Selisistat: A Guide to Cell-Based Assays for the Potent and Selective SIRT1 Inhibitor

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to utilizing (R)-selisistat, a potent and selective inhibitor of Sirtuin 1 (SIRT1), in cell-based assays. It includes an overview of its mechanism of action, detailed protocols for key experiments, and a summary of quantitative data to facilitate experimental design and data interpretation. Diagrams illustrating the SIRT1 signaling pathway and a general experimental workflow are also provided to enhance understanding.

Introduction to this compound

This compound, also known as EX-527, is a small molecule that acts as a potent and selective inhibitor of SIRT1, a NAD+-dependent deacetylase.[1][2] SIRT1 is a member of the sirtuin family of proteins and plays a crucial role in various cellular processes, including gene silencing, DNA repair, and metabolism, by deacetylating histone and non-histone protein targets.[3][4] Due to the involvement of SIRT1 in the pathophysiology of several diseases, including Huntington's disease, cancer, and metabolic disorders, this compound has emerged as a valuable research tool and a potential therapeutic agent.[1] It is the inactive (R)-isomer of the racemic mixture EX-527, with the (S)-isomer being the active component. However, the racemate EX-527 is often used and referred to as selisistat in much of the literature.

Mechanism of Action

This compound selectively inhibits the catalytic activity of SIRT1. This inhibition leads to an increase in the acetylation levels of SIRT1 substrates, such as p53, thereby modulating their activity. The selectivity of selisistat for SIRT1 over other sirtuins, particularly SIRT2 and SIRT3, makes it a precise tool for studying SIRT1-specific functions in a cellular context.

Quantitative Data: Inhibitory Activity of Selisistat

The inhibitory potency of selisistat (often reported as the racemate EX-527 or the active (S)-isomer) has been determined in various assays. The IC50 values can vary depending on the assay conditions, substrate, and enzyme source.

| Target | IC50 (nM) | Assay Conditions | Reference |

| Human SIRT1 | 38 | Cell-free assay | |

| Human SIRT1 | 98 | High-throughput screen, bacterially expressed human SIRT1 | |

| Human SIRT1 | 123 | Cell-free assay | |

| Human SIRT2 | 19,600 | Cell-free assay | |

| Human SIRT3 | 48,700 | Cell-free assay |

| Cell Line | IC50 (µM) | Assay Type | Reference |

| A549 (Human lung carcinoma) | 29 | MTT assay (48 hrs) | |

| HCT-116 (Human colorectal carcinoma) | 37 | MTT assay |

Signaling Pathway and Experimental Workflow

To visually represent the cellular context of this compound's action and the general procedure for its use in cell-based assays, the following diagrams are provided.

Caption: SIRT1 Signaling Pathway and Inhibition by this compound.

Caption: General workflow for a cell-based assay with this compound.

Experimental Protocols

Here are detailed protocols for common cell-based assays involving this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the effect of selisistat on cell viability.